molecular formula C12H13F2NO4 B6260097 2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid CAS No. 226250-01-7

2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid

Cat. No. B6260097
CAS RN: 226250-01-7
M. Wt: 273.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid, also known as 2-TBDFA, is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. This compound is a difluorobenzoic acid derivative, and is used as an intermediate in the synthesis of a variety of other compounds. It has been used in a variety of applications, including in the synthesis of drugs, in the study of biological systems, and in the development of new materials.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. Additionally, it has been used in the study of biological systems, such as enzymes and receptors, and in the development of new materials. It has also been used in the synthesis of polymers and in the production of nanomaterials.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid is an intermediate in the synthesis of a variety of other compounds. It is typically used as a reactant in the synthesis of other compounds, and its reaction with other compounds can be used to produce a variety of products. For example, it can be used in the synthesis of polymers and in the production of nanomaterials. Additionally, it can be used in the synthesis of drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid is a synthetic organic compound and does not have any known biochemical or physiological effects on humans or other animals. However, it has been used in a variety of scientific research applications due to its unique properties. For example, it has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. Additionally, it has been used in the study of biological systems, such as enzymes and receptors, and in the development of new materials.

Advantages and Limitations for Lab Experiments

2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in air. Additionally, it is relatively easy to synthesize, and its reaction with other compounds can be used to produce a variety of products. However, it is important to note that this compound is toxic and should be handled with care. It should only be used in a well-ventilated area, and protective clothing should be worn when handling it.

Future Directions

There are a variety of potential future directions for the use of 2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid. It could be used in the synthesis of new drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents. Additionally, it could be used in the study of biological systems, such as enzymes and receptors, and in the development of new materials. It could also be used in the synthesis of polymers and in the production of nanomaterials. Finally, it could be used in the development of new methods of synthesis, such as the use of catalysts or new reaction conditions.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid can be synthesized through a variety of methods. One common method involves the reaction of tert-butyl isocyanate with 4,5-difluorobenzoyl chloride in the presence of a base, such as pyridine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the resulting product is a white solid. Other methods of synthesis include the reaction of tert-butyl isocyanate with 4,5-difluorobenzaldehyde in the presence of a base, or the reaction of 4,5-difluorobenzoyl chloride with tert-butyl amine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid involves the protection of the amine group followed by the introduction of the fluorine atoms and the carboxylic acid group.", "Starting Materials": [ "4,5-difluorobenzoic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group by reacting 4,5-difluorobenzoic acid with tert-butyl carbamate in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine in dimethylformamide to form 2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid", "Introduction of the fluorine atoms by reacting the protected amine with diethylaminosulfur trifluoride in ethyl acetate", "Deprotection of the tert-butoxy group by reacting the fluorinated intermediate with hydrochloric acid in diethyl ether", "Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate", "Purification of the product by recrystallization from water" ] }

CAS RN

226250-01-7

Product Name

2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid

Molecular Formula

C12H13F2NO4

Molecular Weight

273.2

Purity

95

Origin of Product

United States

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